![molecular formula C20H20FN3O2S B2439664 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide CAS No. 688336-57-4](/img/structure/B2439664.png)

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

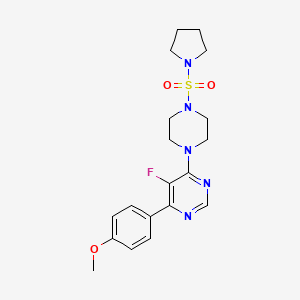

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains ethoxyphenyl and fluorophenyl groups, which are common in many pharmaceutical compounds.

Chemical Reactions Analysis

Imidazole rings are known to participate in various chemical reactions due to their amphoteric nature . The presence of the ethoxyphenyl and fluorophenyl groups could also influence the compound’s reactivity.Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the compound would be influenced by the ethoxyphenyl and fluorophenyl groups.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Novel Coordination Complexes

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have shown significant antioxidant activity through in vitro evaluations, indicating potential applications in medical research for disease treatment or prevention (Chkirate et al., 2019).

Antiprotozoal Activity

A series of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives synthesized from substituted 1,2-phenylendiamine demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds' activities were found to be superior to the standard drug metronidazole, showcasing their potential as new antiprotozoal agents (Pérez‐Villanueva et al., 2013).

Chemical Synthesis and Potential Applications

Synthesis of Radioligands

The synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, highlights the chemical versatility of imidazole derivatives. This compound, labeled with 18F for PET studies, exemplifies the use of such derivatives in the development of diagnostic tools for clinical research (Iwata et al., 2000).

Anticonvulsant Activity

Research into omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives has uncovered compounds with promising anticonvulsant activity, offering a new avenue for the development of treatments for seizure disorders (Aktürk et al., 2002).

Antimicrobial and Antioxidant Activities

- Computational and Pharmacological Evaluation: A study on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives revealed their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation underscores the multifaceted applications of these compounds in pharmaceutical development (Faheem, 2018).

Propiedades

IUPAC Name |

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-2-26-18-9-7-17(8-10-18)24-12-11-22-20(24)27-14-19(25)23-13-15-3-5-16(21)6-4-15/h3-12H,2,13-14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCBVBYVEBHZAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2439584.png)

![2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2439587.png)

![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/no-structure.png)

![Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2439590.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439591.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2439595.png)

![diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2439596.png)

![N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B2439599.png)

![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)

![N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2439603.png)